1,4-Dioxoisoquinoline-3-carboxylic acid
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Overview
Description
1,4-Dioxoisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes a dioxoisoquinoline core with a carboxylic acid functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxoisoquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of isoquinoline derivatives. For instance, isoquinoline can be oxidized using alkaline potassium permanganate to yield pyridine-3,4-dicarboxylic acid, which can then be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, leading to the formation of dihydroisoquinoline derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Acid chlorides, alcohols, and amines are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include various isoquinoline derivatives, such as pyridine-3,4-dicarboxylic acid and its anhydrides .
Scientific Research Applications
1,4-Dioxoisoquinoline-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,4-dioxoisoquinoline-3-carboxylic acid involves its interaction with various molecular targets. For instance, its derivatives can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing substrate access . The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize the enzyme-inhibitor complex.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline-3-carboxylic acid: This compound shares a similar core structure but differs in its oxidation state.
1,3(2H,4H)-Dioxoisoquinoline-4-carboxanilides: These compounds have similar potency and extended plasma half-life compared to 1,4-dioxoisoquinoline-3-carboxylic acid.
Uniqueness
This compound is unique due to its specific dioxoisoquinoline core and carboxylic acid functional group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H5NO4 |
---|---|
Molecular Weight |
203.15 g/mol |
IUPAC Name |
1,4-dioxoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5NO4/c12-8-5-3-1-2-4-6(5)9(13)11-7(8)10(14)15/h1-4H,(H,14,15) |
InChI Key |
AXFCGSMNWWKEAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NC2=O)C(=O)O |
Origin of Product |
United States |
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